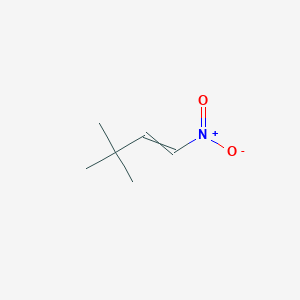
3,3-Dimethyl-1-nitro-but-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-nitrobut-1-ene: is an organic compound with the molecular formula C6H11NO2. It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a butene backbone. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-nitrobut-1-ene typically involves the nitration of 3,3-dimethyl-1-butene. One common method includes the reaction of 3,3-dimethyl-1-butene with nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of 3,3-dimethyl-1-nitrobut-1-ene can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-nitrobut-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro alcohols or nitro ketones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.
Major Products
Oxidation: Nitro alcohols, nitro ketones.
Reduction: Amines.
Substitution: Various substituted nitroalkenes depending on the nucleophile used.
科学的研究の応用
3,3-Dimethyl-1-nitrobut-1-ene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in studies involving nitroalkene reactivity and its biological effects.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-dimethyl-1-nitrobut-1-ene involves its reactivity with various chemical species. The nitro group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of intermediates that can undergo further transformations, such as reduction or substitution. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-1-butene: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,3-Dimethyl-1-nitropropane: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.
2,2-Dimethyl-3-nitrobutane: Different positioning of the nitro group, leading to variations in chemical behavior.
Uniqueness
3,3-Dimethyl-1-nitrobut-1-ene is unique due to the presence of both a nitro group and a butene backbone, which imparts distinct reactivity patterns. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
3,3-dimethyl-1-nitrobut-1-ene |
InChI |
InChI=1S/C6H11NO2/c1-6(2,3)4-5-7(8)9/h4-5H,1-3H3 |
InChIキー |
MAWMSYJASPQMOC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)

![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B11823841.png)
![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)

![2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline](/img/structure/B11823857.png)
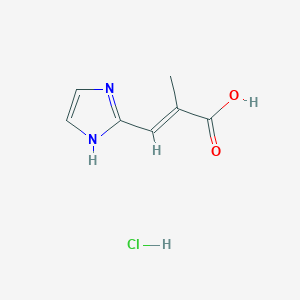
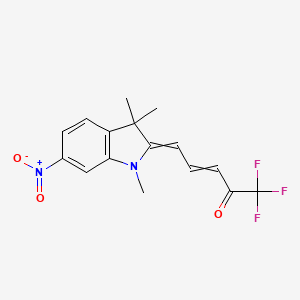
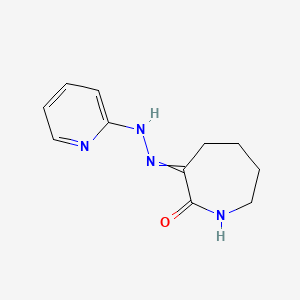
![3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride](/img/structure/B11823872.png)
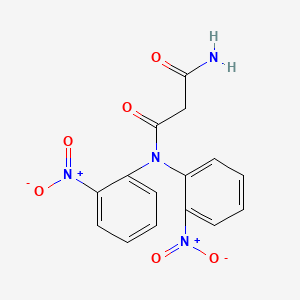

![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)

